
Laninamivir trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Laninamivir trifluoroacetate is an antiviral agent.
Applications De Recherche Scientifique
Clinical Applications
Laninamivir trifluoroacetate is notably effective against various strains of influenza, including those resistant to other antiviral agents like oseltamivir.
Treatment of Influenza
- Efficacy Against Resistant Strains : Laninamivir has been shown to inhibit oseltamivir-resistant strains of influenza, making it a crucial option during outbreaks when resistance is prevalent .
- Single-Dose Administration : The compound can be administered as a single inhaled dose, which simplifies treatment regimens compared to other antivirals that require multiple doses .
Case Study: Chronic Respiratory Diseases
A double-blind, randomized controlled trial compared laninamivir with oseltamivir in patients with chronic respiratory diseases. The study included 203 patients and found that the median time to illness alleviation was similar between the two treatments, demonstrating laninamivir's safety and efficacy in this vulnerable population .
Pharmacological Research
Research into this compound has revealed its potential beyond immediate clinical applications.
Comparative Studies
Research has compared the effectiveness of laninamivir with other neuraminidase inhibitors like zanamivir. A study involving 652 patients indicated no significant difference in fever duration between the two drugs, although laninamivir was associated with fewer biphasic fever episodes in younger patients .
Innovative Delivery Systems
Recent advancements have focused on improving the delivery of laninamivir through nebulization.
Nebulizer Compositions
Innovative compositions for nebulizers have been developed that utilize laninamivir octanoate hydrate for treating influenza virus infections. These formulations are designed to enhance retention in respiratory tissues, thereby increasing therapeutic efficacy while minimizing systemic exposure .
Delivery Method | Efficacy | Advantages | Disadvantages |
---|---|---|---|
Inhalation | High | Single dose; effective against resistant strains | Requires proper inhalation technique |
Nebulization | Moderate | Direct delivery to lungs; reduced systemic effects | May require specialized equipment |
Propriétés
Numéro CAS |
203120-18-7 |
---|---|
Formule moléculaire |
C15H23F3N4O9 |
Poids moléculaire |
460.36 g/mol |
Nom IUPAC |
(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2,3-dihydroxy-1-methoxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H22N4O7.C2HF3O2/c1-5(19)16-9-6(17-13(14)15)3-8(12(21)22)24-11(9)10(23-2)7(20)4-18;3-2(4,5)1(6)7/h3,6-7,9-11,18,20H,4H2,1-2H3,(H,16,19)(H,21,22)(H4,14,15,17);(H,6,7)/t6-,7+,9+,10+,11+;/m0./s1 |
Clé InChI |
DAGFMLSFZMOWFA-WWIZLJSCSA-N |
SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(=O)NC1C(C=C(OC1C(C(CO)O)OC)C(=O)O)N=C(N)N.C(=O)(C(F)(F)F)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Laninamivir trifluoroacetate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.